molecular formula C6H4N2O2 B2412685 3-Acetylisoxazole-4-carbonitrile CAS No. 344277-60-7

3-Acetylisoxazole-4-carbonitrile

Cat. No.: B2412685
CAS No.: 344277-60-7
M. Wt: 136.11
InChI Key: APIDJCWCSCIPSJ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary targets of 3-Acetyl-1,2-oxazole-4-carbonitrile are cancer cells, particularly leukemia cell lines . The compound exhibits high selectivity towards these cells, making it a potential candidate for anticancer drug development .

Mode of Action

3-Acetyl-1,2-oxazole-4-carbonitrile interacts with its targets by inhibiting cell proliferation . This is achieved through its interaction with the colchicine site of β-tubulin, which results in the stopping of microtubule polymerization . This disruption of the cell’s structural integrity leads to the inhibition of cell division and growth .

Biochemical Pathways

The compound affects the biochemical pathway involving β-tubulin, a protein essential for the formation of the microtubule network within the cell . By interacting with the colchicine site of β-tubulin, 3-Acetyl-1,2-oxazole-4-carbonitrile prevents the polymerization of tubulin into microtubules . This disruption affects the cell’s ability to maintain its shape and carry out cell division .

Pharmacokinetics

The compound’s effectiveness at submicromolar and micromolar concentrations suggests that it may have good bioavailability .

Result of Action

The result of the compound’s action is the inhibition of cell growth, specifically in leukemia cell lines . The compound exhibits both growth inhibitory (GI50) and cytostatic activities (TGI) against the most sensitive cell lines at submicromolar (0.2–0.6 μM) and micromolar concentrations (1–3 μM), respectively . It also shows cytotoxic activity (LC 50) against the most sensitive cell lines .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetylisoxazole-4-carbonitrile typically involves the cyclization of β-hydroxy amides to oxazolines using reagents like DAST and Deoxo-Fluor . Another method involves the copper(II)-mediated formation of oxazole-4-carbonitrile from acetophenone and coordinated cyanide anion via a radical coupling mechanism . This reaction uses potassium ferricyanide as a cyanide source and coupling partner for the cyclization of oxazole.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods mentioned above. The use of efficient and low-toxicity reagents such as potassium ferricyanide and copper(II) catalysts would be preferred for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-Acetylisoxazole-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted oxazoles, amines, and other functionalized derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Acetylisoxazole-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential in medicinal chemistry make it a valuable compound for research and industrial applications .

Properties

IUPAC Name

3-acetyl-1,2-oxazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2O2/c1-4(9)6-5(2-7)3-10-8-6/h3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APIDJCWCSCIPSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NOC=C1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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